molecular formula C17H18N10O B2463316 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2194909-00-5

2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2463316
CAS No.: 2194909-00-5
M. Wt: 378.4
InChI Key: IDLONXXQBRZQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinone core substituted with a purine-linked piperidine moiety and a triazole group. The purine moiety (9H-purin-6-yl) is a hallmark of nucleotide analogs, often enabling interactions with ATP-binding domains, while the triazole group may enhance metabolic stability compared to imidazole derivatives . The piperidin-4-ylmethyl linker could influence pharmacokinetics by modulating solubility and membrane permeability. Structural characterization of such compounds often employs crystallographic tools like the SHELX system, which is widely used for small-molecule refinement .

Properties

IUPAC Name

2-[[1-(7H-purin-6-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N10O/c28-14-2-1-13(27-11-18-8-23-27)24-26(14)7-12-3-5-25(6-4-12)17-15-16(20-9-19-15)21-10-22-17/h1-2,8-12H,3-7H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLONXXQBRZQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2097866-48-1) is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N9OC_{18}H_{19}N_{9}O with a molecular weight of 377.4 g/mol. Its structure comprises a purine moiety linked to a piperidine ring and a triazole group, which are known for their diverse biological activities.

PropertyValue
CAS Number2097866-48-1
Molecular FormulaC18H19N9OC_{18}H_{19}N_{9}O
Molecular Weight377.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily available precursors. The key steps include the formation of the piperidine derivative followed by the introduction of the purine and triazole rings. Several synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds similar to our target compound demonstrated effectiveness against several bacterial strains including Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

Preliminary studies suggest that compounds containing the purine structure can inhibit cell proliferation in various cancer cell lines. For example, derivatives with similar structural motifs were shown to interact with DNA and inhibit topoisomerase enzymes, leading to induced apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial effects of related compounds against Enterobacter aerogenes and reported moderate activity, indicating potential for further development as antimicrobial agents .
  • Cancer Cell Line Studies : In vitro assays on human cancer cell lines revealed that certain derivatives could reduce cell viability significantly compared to controls. These findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction .
  • Receptor Binding Studies : Research into receptor interactions has shown that compounds with similar structures can bind effectively to various receptors such as the mu-opioid receptor (MOR), indicating potential for analgesic properties .

Scientific Research Applications

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. Research indicates that derivatives of purine and pyrimidine structures exhibit significant cytotoxic effects in cancer models:

  • Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation through interactions with key cellular pathways. For instance, studies on pyrrolo[2,3-d]pyrimidine derivatives have shown that they can activate mitochondrial apoptotic pathways, leading to cell death in cancer cells such as A549 (lung adenocarcinoma) and CFPAC-1 (pancreatic adenocarcinoma) .
  • Case Studies :
    • In one study, a related purine derivative demonstrated an IC50 value of 0.79 µM against pancreatic adenocarcinoma cells, indicating strong growth-inhibitory effects .
    • Another investigation into bis-purine compounds revealed their ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Anti-Parasitic Activity

The compound has also been explored for its anti-parasitic properties , particularly against Plasmodium species responsible for malaria. Novel purine-based chemotypes have shown promise in developing effective anti-malarial drugs:

  • Research Findings : A study identified two new purine derivatives that exhibited potent activity against Plasmodium falciparum, suggesting that modifications to the purine structure can enhance efficacy against malaria parasites .

Drug Design and Development

The structural complexity of 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one makes it a valuable candidate for drug development:

  • Pharmacophore Exploration : The incorporation of triazole and pyridazine moieties into the purine framework provides a unique pharmacophore that can be optimized for various biological targets.
  • Potential Applications : Research into phosphoinositide 3-kinase inhibitors has highlighted similar compounds that modulate signaling pathways involved in cancer and inflammatory diseases . The potential for this compound to act as a lead structure in developing new therapeutics is significant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure invites comparison with derivatives sharing purine, piperidine, or triazole motifs. Below is an analysis of key analogs and their properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound Pyridazinone Purine-piperidine, triazole Hypothesized kinase inhibition
1H-Purin-6(9H)-one derivatives Purinone Varied alkyl/aryl groups Anticancer, antiviral activity
6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one Pyridazinone Piperidine-sulfonyl Supplier-listed (pharmacological screening)
Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Triazinone Fused imidazole-triazine Enzyme inhibition (e.g., PDEs)

Purine-Containing Derivatives

The purine moiety in the target compound aligns with derivatives synthesized by Liu et al., where 1H-purin-6(9H)-one analogs demonstrated anticancer and antiviral activities. These effects were attributed to their ability to mimic ATP, interfering with kinase or helicase function . However, the target compound’s piperidine linker may enhance binding specificity compared to simpler alkyl-substituted purines. For example, bulkier substituents on purine derivatives have been shown to reduce off-target interactions .

Piperidine-Linked Pyridazinones

The compound 6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one (CAS 381208-51-1) shares a pyridazinone core and piperidine substituent with the target compound. However, its sulfonyl group differs from the target’s purine-triazole system. Sulfonyl groups typically increase solubility but may reduce membrane permeability compared to hydrophobic triazoles . This suggests the target compound could exhibit better bioavailability in vivo.

Triazole vs. Imidazole/Triazine Derivatives

Triazole-containing compounds often exhibit superior metabolic stability over imidazole analogs due to resistance to oxidative degradation. For instance, imidazo-triazinone derivatives from Liu et al. showed moderate enzyme inhibition but required structural optimization for stability .

Q & A

Q. What computational methods predict binding modes with purine-binding enzymes?

  • Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of the target enzyme (e.g., PDB: 3QNK). Validate docking poses with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability. Calculate binding free energy via MM-PBSA. Compare with mutagenesis data (e.g., KD changes in catalytic site mutants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.